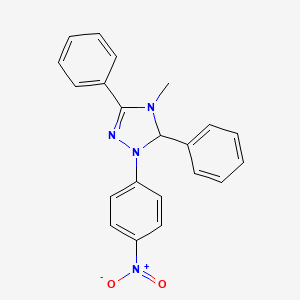
3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one is an organic compound that features a bromophenyl group, an oxirane ring, and a propynone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with propargyl bromide in the presence of a base to form the corresponding propargyl alcohol. This intermediate can then be subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme-catalyzed reactions involving epoxides.
Medicine: Investigation of its biological activity and potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one would depend on its specific application. For example, in biological systems, it may interact with enzymes that catalyze the opening of the oxirane ring, leading to the formation of reactive intermediates that can modify biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Bromophenyl)-1-propyn-1-one: Lacks the oxirane ring, which may result in different reactivity.
3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)propane: Lacks the triple bond, which may affect its chemical properties.
Uniqueness
The presence of both the oxirane ring and the propynone moiety in 3-(3-Bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one makes it unique compared to similar compounds
Propiedades
Número CAS |
89866-90-0 |
|---|---|
Fórmula molecular |
C12H9BrO2 |
Peso molecular |
265.10 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-1-(2-methyloxiran-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C12H9BrO2/c1-12(8-15-12)11(14)6-5-9-3-2-4-10(13)7-9/h2-4,7H,8H2,1H3 |
Clave InChI |
BQIKNNLAWUQMAN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C(=O)C#CC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)

![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)

![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)


![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)


![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)
